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Compound of Interest

Compound Name: VU6005806

Cat. No.: B15145321 Get Quote

An In-depth Analysis of a Preclinical M4 Positive Allosteric Modulator for Neuropsychiatric

Disorders

This technical guide provides a comprehensive overview of VU6005806 (also known as AZN-

00016130), an advanced positive allosteric modulator (PAM) of the M4 muscarinic

acetylcholine receptor. VU6005806 has been profiled as a potential preclinical development

candidate and serves as a valuable in vivo probe for exploring the therapeutic utility of M4

receptor modulation in central nervous system disorders.[1] This document is intended for

researchers, scientists, and drug development professionals, offering a consolidated resource

on the core pharmacology, experimental data, and relevant methodologies associated with

VU6005806 and the broader class of M4 PAMs.

Core Compound Profile
VU6005806 is a potent and selective M4 PAM characterized by a thieno[2,3-c]pyridazine core.

[1] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's

response to the endogenous agonist, acetylcholine. This mechanism of action is a key area of

interest in drug development, as it may offer a more nuanced and safer therapeutic window

compared to direct agonists by preserving the natural spatio-temporal patterns of

neurotransmission. The primary therapeutic rationale for developing M4 PAMs like VU6005806
is for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1]
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The following tables summarize the key in vitro potency and pharmacokinetic parameters of

VU6005806 and related M4 PAMs.

Table 1: In Vitro Potency of VU6005806

Species Receptor EC50 (nM)

Human M4 94

Rat M4 28

Dog M4 87

Cynomolgus Monkey M4 68

Data sourced from MedchemExpress, citing Engers DW, et al. Bioorg Med Chem Lett. 2019.

Table 2: In Vitro Pharmacology of Related M4 PAMs

Compound Target EC50 (nM) % ACh Max Reference

VU0152099 Rat M4 403 ± 117 Potentiation
Brady AE, et al.

2008

VU0152100 Rat M4 380 ± 93 Potentiation
Brady AE, et al.

2008

VU0467154 Rat M4 17.7 68%
A. L. Rodriguez,

et al. 2014

VU0467154 Human M4 627 55%
A. L. Rodriguez,

et al. 2014

Table 3: In Vivo Pharmacokinetics of a Related M4 PAM (VU0467154) in Rat
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Parameter Value

Clearance (CLp) 7.8 mL/min/kg

Volume of Distribution (Vss) 3.1 L/kg

Half-life (t1/2) 5.7 h

Mean Residence Time (MRT) 6.8 h

Data from A. L. Rodriguez, et al. 2014, for a structurally related and extensively profiled M4

PAM.

M4 Receptor Signaling Pathway
Activation of the M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR),

initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary

mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP

(cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein

kinase A (PKA). The following diagram illustrates the canonical M4 signaling pathway.
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Canonical M4 receptor signaling pathway.

Experimental Protocols
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Detailed methodologies for key experiments cited in the evaluation of M4 PAMs are provided

below.

In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M4 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by

VU6005806 in cells expressing the M4 receptor.

Materials:

Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor.

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

Fluo-4 AM calcium indicator dye.

Pluronic F-127.

Acetylcholine (ACh).

VU6005806.

96- or 384-well black-walled, clear-bottom microplates.

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

Cell Plating: Seed CHO-M4 cells into microplates and culture overnight to form a confluent

monolayer.

Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and

Pluronic F-127. Incubate for 1 hour at 37°C.

Compound Preparation: Prepare serial dilutions of VU6005806 in assay buffer. Prepare a

fixed, sub-maximal (EC20) concentration of acetylcholine.
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Assay:

Wash the cells with assay buffer to remove excess dye.

Add the VU6005806 dilutions to the wells and incubate for a short period (e.g., 2-5

minutes).

Measure baseline fluorescence.

Add the EC20 concentration of acetylcholine and immediately begin kinetic fluorescence

reading.

Data Analysis: The increase in fluorescence intensity corresponds to the increase in

intracellular calcium. Plot the response against the concentration of VU6005806 to determine

the EC50.
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Workflow for the in vitro calcium mobilization assay.

In Vivo Amphetamine-Induced Hyperlocomotion
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This behavioral model is widely used to assess the antipsychotic-like potential of test

compounds.

Objective: To evaluate the ability of VU6005806 to reverse hyperlocomotor activity induced by

d-amphetamine in rodents.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

d-amphetamine sulfate.

VU6005806.

Vehicle (e.g., 10% Tween 80 in sterile water).

Open-field activity chambers equipped with infrared photobeams.

Procedure:

Acclimation: Acclimate animals to the housing and testing rooms.

Habituation: On the test day, place animals in the activity chambers for a 30-60 minute

habituation period.

Dosing:

Administer VU6005806 or vehicle via the desired route (e.g., oral gavage, intraperitoneal

injection).

After a pre-treatment interval (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2

mg/kg, s.c. or i.p.).

Behavioral Recording: Immediately after amphetamine administration, place the animals

back into the activity chambers and record locomotor activity (e.g., distance traveled, beam

breaks) for 60-90 minutes.
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Data Analysis: Compare the total locomotor activity between the vehicle-treated and

VU6005806-treated groups. Calculate the percent reversal of the amphetamine-induced

effect.
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Workflow for the amphetamine-induced hyperlocomotion model.

Discussion and Future Directions
VU6005806 represents a significant advancement in the development of selective M4 PAMs.

Its characterization as a preclinical in vivo probe has provided valuable insights into the

therapeutic potential of targeting the M4 receptor.[1] While the compound itself faced limitations

in further development due to solubility-limited absorption in higher species, the data generated

from its evaluation has been instrumental in guiding the design of next-generation M4 PAMs

with improved pharmacokinetic properties.

The antipsychotic-like effects of M4 PAMs, as demonstrated in preclinical models such as

amphetamine-induced hyperlocomotion, are thought to be mediated by the modulation of

dopamine signaling in the striatum. M4 receptors are strategically located to influence

dopaminergic activity, and their potentiation can counteract the excessive dopamine release

associated with psychosis.

Future research in this area will likely focus on:

Developing M4 PAMs with optimized drug-like properties, including improved solubility and

oral bioavailability across species.

Further elucidating the role of M4 receptor signaling in the cognitive and negative symptoms

of schizophrenia.

Exploring the therapeutic potential of M4 PAMs in other neurological and psychiatric

disorders, such as Alzheimer's disease and addiction.

The continued exploration of selective M4 PAMs holds significant promise for the development

of novel and improved treatments for a range of debilitating CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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